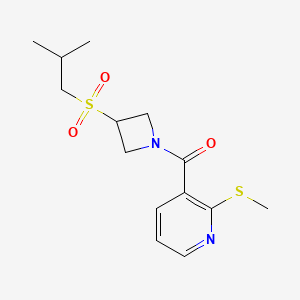

(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

“(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted products.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate due to its structural features that may interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of “(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” would depend on its specific application. For example, if it is used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: can be compared with other azetidine-containing compounds, sulfonyl-containing compounds, and pyridine-containing compounds.

Uniqueness

- The combination of an azetidine ring, a sulfonyl group, and a pyridine ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

Actividad Biológica

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, identified by its CAS number 142253-56-3, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure comprising an azetidine ring and a pyridine moiety, which contributes to its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, an enzyme critical in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders.

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- JAK Inhibition : Similar compounds have been reported as Janus kinase (JAK) inhibitors, suggesting that this compound may also possess anti-inflammatory properties.

Efficacy in Biological Assays

The efficacy of this compound was evaluated through various in vitro assays:

Tyrosinase Inhibition Assay

In a study assessing tyrosinase inhibition, the compound demonstrated significant inhibitory activity with an IC50 value comparable to established inhibitors like kojic acid. The results are summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| (3-(Isobutylsulfonyl)... | 17.68 |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound exhibited a strong scavenging ability, indicating its potential as a natural antioxidant.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 85 |

| ABTS | 90 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Competitive Inhibition : The compound likely acts as a competitive inhibitor of tyrosinase by binding to the active site of the enzyme.

- Free Radical Scavenging : Its antioxidant activity may be attributed to its ability to donate electrons and neutralize free radicals.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:

- Melanin Production Studies : In cell-based experiments using B16F10 melanoma cells, analogs of this compound showed effective inhibition of melanin production via tyrosinase inhibition.

- Inflammatory Response Modulation : Compounds with similar structures have been reported to modulate inflammatory responses through JAK inhibition, indicating a potential pathway for therapeutic development.

Propiedades

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-10(2)9-21(18,19)11-7-16(8-11)14(17)12-5-4-6-15-13(12)20-3/h4-6,10-11H,7-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCVSSWMENACPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(N=CC=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.